molecular formula C19H23Cl2NO4 B4773216 1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4,5-diethoxyphenyl)methyl]methanamine;hydrochloride

1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4,5-diethoxyphenyl)methyl]methanamine;hydrochloride

Cat. No.: B4773216
M. Wt: 400.3 g/mol
InChI Key: RMVKBJYQMRCSCQ-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4,5-diethoxyphenyl)methyl]methanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring and a chlorinated diethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4,5-diethoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4.ClH/c1-3-22-18-9-14(7-15(20)19(18)23-4-2)11-21-10-13-5-6-16-17(8-13)25-12-24-16;/h5-9,21H,3-4,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVKBJYQMRCSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)Cl)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4,5-diethoxyphenyl)methyl]methanamine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the chlorinated diethoxyphenyl group. Common reagents used in these reactions include chlorinating agents, ethoxy groups, and amine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4,5-diethoxyphenyl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and alkylation are common substitution reactions, where halogens or alkyl groups replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogenating agents like chlorine or bromine, alkylating agents such as methyl iodide; reactions often require catalysts and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in halogenated or alkylated compounds.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4,5-diethoxyphenyl)methyl]methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4,5-diethoxyphenyl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4,5-diethoxyphenyl)methyl]methanamine;hydrochloride is unique due to its specific structural features, such as the benzodioxole ring and chlorinated diethoxyphenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4,5-diethoxyphenyl)methyl]methanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4,5-diethoxyphenyl)methyl]methanamine;hydrochloride

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